molecular formula C13H14N2O4S B15173229 Ethyl 1-[4-(methanesulfonyl)phenyl]-1H-pyrazole-4-carboxylate CAS No. 918967-65-4

Ethyl 1-[4-(methanesulfonyl)phenyl]-1H-pyrazole-4-carboxylate

Cat. No.: B15173229
CAS No.: 918967-65-4
M. Wt: 294.33 g/mol
InChI Key: MPIFOHPRCJZLQS-UHFFFAOYSA-N
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Description

Ethyl 1-[4-(methanesulfonyl)phenyl]-1H-pyrazole-4-carboxylate is a synthetic organic compound characterized by its unique structure, which includes a pyrazole ring substituted with an ethyl ester and a methanesulfonyl phenyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-[4-(methanesulfonyl)phenyl]-1H-pyrazole-4-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of 4-(methanesulfonyl)phenylhydrazine, which is then reacted with ethyl acetoacetate under acidic conditions to form the pyrazole ring. The final step involves esterification to introduce the ethyl carboxylate group.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and the use of catalysts to accelerate the reaction. Solvent selection and purification techniques such as recrystallization or chromatography are also crucial in the industrial setting.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanesulfonyl group, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can target the pyrazole ring or the ester group, potentially yielding alcohols or amines.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophilic aromatic substitution using Friedel-Crafts conditions.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Alcohols or amines.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 1-[4-(methanesulfonyl)phenyl]-1H-pyrazole-4-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 1-[4-(methanesulfonyl)phenyl]-1H-pyrazole-4-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The methanesulfonyl group can act as an electrophilic center, facilitating binding to nucleophilic sites on proteins. The pyrazole ring may also participate in hydrogen bonding or π-π interactions, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

  • Ethyl 1-[4-(methylsulfonyl)phenyl]-1H-pyrazole-4-carboxylate
  • Ethyl 1-[4-(methylthio)phenyl]-1H-pyrazole-4-carboxylate
  • Ethyl 1-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylate

Comparison: Ethyl 1-[4-(methanesulfonyl)phenyl]-1H-pyrazole-4-carboxylate is unique due to the presence of the methanesulfonyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its analogs with different substituents. The methanesulfonyl group also enhances its solubility and stability, making it a valuable compound in various applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

Ethyl 1-[4-(methanesulfonyl)phenyl]-1H-pyrazole-4-carboxylate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Properties

  • Molecular Formula : C12H14N2O4S
  • Molecular Weight : 270.32 g/mol
  • CAS Number : 1199590-80-1

The compound features a pyrazole ring substituted with a methanesulfonyl group and an ethyl ester, which contributes to its biological activity.

1. Antiinflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. This compound has shown promising results in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies demonstrated that at concentrations around 10 µM, compounds in this class can reduce TNF-α levels by approximately 61–85% compared to dexamethasone, which inhibited TNF-α by 76% at 1 µM .

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In a study testing various pyrazole derivatives against bacterial strains, it was found that certain analogs displayed significant inhibition against E. coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics, indicating potential as a therapeutic agent in treating bacterial infections .

3. Anticancer Properties

This compound has been investigated for its anticancer effects. In vitro assays revealed that it induces apoptosis in cancer cell lines through the activation of caspase pathways. Notably, it exhibited IC50 values lower than those of established chemotherapeutics, suggesting enhanced efficacy against certain cancer types .

The biological activities of this compound are attributed to its ability to modulate various biochemical pathways:

  • Cytokine Inhibition : By inhibiting the NF-kB signaling pathway, the compound reduces the expression of inflammatory mediators.
  • DNA Interaction : The pyrazole ring may intercalate with DNA, leading to disruption of replication in cancer cells.
  • Enzyme Inhibition : It acts as an inhibitor for specific enzymes involved in inflammatory responses and cancer progression.

Table 1: Summary of Biological Activities

Activity TypeTest SystemResult (IC50 or % Inhibition)Reference
Anti-inflammatoryTNF-α inhibition61–85% at 10 µM
AntimicrobialE. coli, S. aureusMIC comparable to standards
AnticancerVarious cancer cell linesIC50 < standard drugs

Recent Research Insights

A recent study published in a peer-reviewed journal highlighted the synthesis of novel pyrazole derivatives including this compound, revealing their potential as dual-action agents targeting both inflammation and cancer pathways .

Properties

CAS No.

918967-65-4

Molecular Formula

C13H14N2O4S

Molecular Weight

294.33 g/mol

IUPAC Name

ethyl 1-(4-methylsulfonylphenyl)pyrazole-4-carboxylate

InChI

InChI=1S/C13H14N2O4S/c1-3-19-13(16)10-8-14-15(9-10)11-4-6-12(7-5-11)20(2,17)18/h4-9H,3H2,1-2H3

InChI Key

MPIFOHPRCJZLQS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN(N=C1)C2=CC=C(C=C2)S(=O)(=O)C

Origin of Product

United States

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